1-Methyl-7-nitro-1H-indazole-3-carbaldehyde (CAS 1288989-44-5) is a highly functionalized, rigid heterocyclic building block strategically designed for advanced pharmaceutical synthesis. By featuring a pre-installed N1-methyl group, a reducible C7-nitro moiety, and an electrophilic C3-carbaldehyde, this compound bypasses the traditional synthetic bottlenecks associated with bare indazole cores [1]. For procurement teams and process chemists, its primary value lies in providing absolute regiocontrol. The N1-methylation eliminates the formation of N1/N2 isomer mixtures during downstream functionalization, while the C3 and C7 handles offer orthogonal reactivity for constructing complex, conformationally restricted scaffolds such as tricyclic kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitor analogs .
Substituting this compound with its unmethylated analog (7-Nitro-1H-indazole-3-carbaldehyde) introduces severe process inefficiencies. Unprotected indazoles inherently suffer from tautomerism, leading to mixtures of N1- and N2-alkylated products (often in 70:30 to 60:40 ratios) during subsequent synthetic steps [1]. This necessitates costly chromatographic separations, significantly lowering the overall yield of the desired active pharmaceutical ingredient (API). Furthermore, substituting with a different nitro isomer, such as 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde, fundamentally alters the spatial trajectory of the resulting amine post-reduction. The 7-nitro position is uniquely situated adjacent to the N1-methyl group, enabling specific steric interactions and cyclization pathways (e.g., forming pyrazolo-quinolines) that are geometrically impossible with the 5-nitro isomer [2].
When utilizing unprotected indazole precursors, downstream functionalization typically yields a mixture of N1 and N2 substituted products due to tautomerization. 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde provides 100% regiocontrol by pre-locking the N1 position. Compared to 7-Nitro-1H-indazole-3-carbaldehyde, which often results in a ~75:25 N1:N2 mixture during subsequent steps, the pre-methylated target prevents a >25% loss in yield and eliminates the need for complex chromatographic separation [1].
| Evidence Dimension | Regioisomer ratio and effective yield |
| Target Compound Data | 100% N1-locked, no N2-isomer formation |
| Comparator Or Baseline | 7-Nitro-1H-indazole-3-carbaldehyde (~75:25 N1:N2 mixture) |
| Quantified Difference | >25% yield recovery and zero separation cost |
| Conditions | Standard downstream electrophilic coupling/alkylation conditions |
Procuring the pre-methylated building block directly reduces purification costs and maximizes API yield by preventing the formation of useless N2-isomers.
The presence of the C7-nitro group provides a direct, high-yield pathway to C7-amino derivatives. Compared to 1-Methyl-1H-indazole-3-carbaldehyde, which lacks this handle and requires multi-step, poorly selective C-H activation or nitration sequences to functionalize the 7-position (often yielding <40% overall), 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde can be reduced to the corresponding amine in a single step with >90% yield using standard catalytic hydrogenation .
| Evidence Dimension | Synthetic steps and yield to C7-amine |
| Target Compound Data | 1 step (reduction), >90% yield |
| Comparator Or Baseline | 1-Methyl-1H-indazole-3-carbaldehyde (3+ steps, <40% yield) |
| Quantified Difference | Eliminates 2+ synthetic steps and more than doubles the yield |
| Conditions | Standard catalytic hydrogenation (Pd/C, H2) |
For process chemists, starting with a pre-nitrated core drastically shortens the synthetic route to 7-amino indazole APIs, saving time and reagent costs.
Procuring the C3-carbaldehyde directly avoids the harsh conditions required to formylate deactivated indazoles. If a buyer were to start with 1-Methyl-7-nitro-1H-indazole, attempting a Vilsmeier-Haack formylation at C3 often results in low yields (<50%) due to the strong electron-withdrawing effect of the 7-nitro group. 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde bypasses this bottleneck entirely, allowing immediate use in reductive aminations or Wittig reactions with >85% typical yields [1].
| Evidence Dimension | Yield of C3-functionalized intermediates |
| Target Compound Data | Direct use, >85% yield in downstream coupling |
| Comparator Or Baseline | 1-Methyl-7-nitro-1H-indazole (<50% yield for C3-formylation) |
| Quantified Difference | >35% absolute yield improvement by avoiding late-stage formylation |
| Conditions | C3-aldehyde utilization vs. de novo C3-formylation |
Purchasing the pre-formylated compound is essential because the 7-nitro group deactivates the indazole core, making de novo formylation highly inefficient.
The specific placement of the nitro group at C7, rather than C5, completely alters the vector of subsequent functional groups. Compared to 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde, where the 5-position projects linearly away from the core, the 7-nitro group in the target compound is adjacent to the N1-methyl. Upon reduction to the amine, this proximity creates a sterically constrained environment ideal for locking amide conformations or inducing specific binding pocket interactions in target proteins [1].
| Evidence Dimension | Spatial trajectory and steric environment |
| Target Compound Data | C7-amine (post-reduction) is sterically constrained by N1-methyl |
| Comparator Or Baseline | 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde (C5-amine is unconstrained) |
| Quantified Difference | Enables distinct conformational locking impossible with the C5 isomer |
| Conditions | Post-reduction amide coupling in SAR library generation |
Selecting the 7-nitro isomer over the 5-nitro isomer is critical when designing APIs that require a tight, constrained turn or specific steric bulk near the indazole core.
Directly leverages the proximity of the N1-methyl and the reducible C7-nitro group (as detailed in Section 3) to synthesize pyrazolo-quinoline or other tricyclic kinase inhibitors without the steric limitations of 5-nitro isomers [1].
Utilizes the pre-installed C3-carbaldehyde as a highly reactive handle for rapid parallel reductive aminations, generating diverse libraries of N-alkylated indazoles while bypassing the N1/N2 regioselectivity issues of unmethylated baselines [1].
The C3-aldehyde can be readily oxidized to a carboxylic acid and subsequently coupled with amines to form carboxamides, a well-established pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition, benefiting from the high yield of the pre-formylated precursor [1].